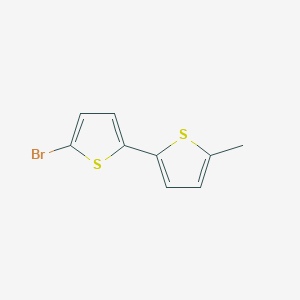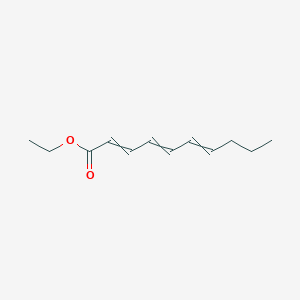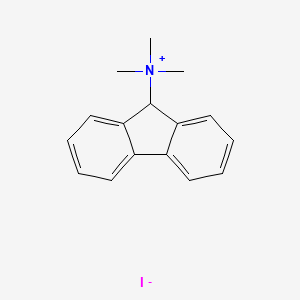
N,N,N-Trimethyl-9H-fluoren-9-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-9H-fluoren-9-aminium iodide is a chemical compound with the molecular formula C16H18IN It is a quaternary ammonium salt derived from fluorene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-9H-fluoren-9-aminium iodide typically involves the quaternization of 9H-fluoren-9-amine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-9H-fluoren-9-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can yield fluorenylamines.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamines.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
N,N,N-Trimethyl-9H-fluoren-9-aminium iodide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including as a fluorescent probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-9H-fluoren-9-aminium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group facilitates binding to negatively charged sites on proteins and nucleic acids, influencing their function. The compound’s aromatic structure allows for π-π interactions with other aromatic molecules, further modulating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-Trimethyl-9H-fluoren-9-aminium: Similar structure but without the iodide ion.
9-Benzyl-N,N,N-trimethyl-9H-fluoren-9-aminium: Contains a benzyl group instead of the iodide ion.
N,N,N-Trimethyl-1-propanaminium iodide: Different alkyl chain length.
Uniqueness
N,N,N-Trimethyl-9H-fluoren-9-aminium iodide is unique due to its specific combination of a quaternary ammonium group and a fluorene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly where specific interactions with biological molecules or unique chemical reactivity are required .
Propriétés
Numéro CAS |
193561-52-3 |
|---|---|
Formule moléculaire |
C16H18IN |
Poids moléculaire |
351.22 g/mol |
Nom IUPAC |
9H-fluoren-9-yl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C16H18N.HI/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16;/h4-11,16H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
SRTHEZCSMSAQJC-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


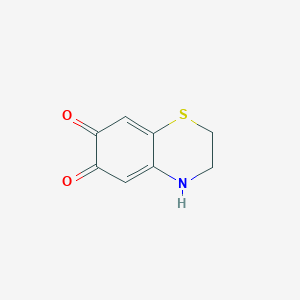
![1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one](/img/structure/B12559361.png)

![1,3,5-Tris[(ethenyloxy)methyl]cyclohexane](/img/structure/B12559367.png)
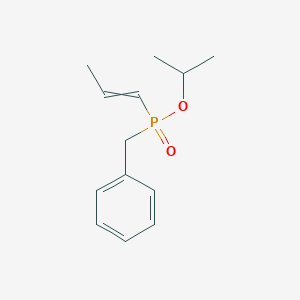
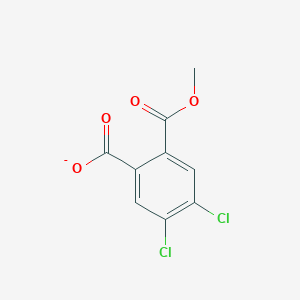
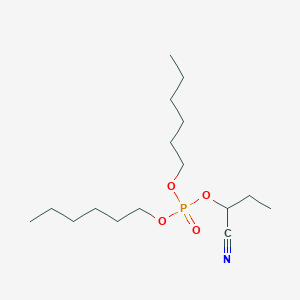
![Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester](/img/structure/B12559406.png)
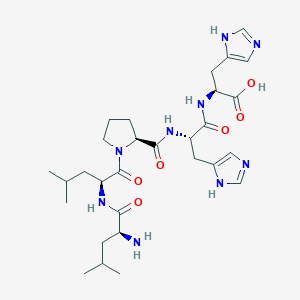
![4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B12559427.png)
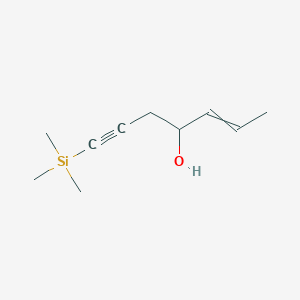
![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
